molecular formula C8H5F3 B3039585 2,3,4-Trifluorostyrene CAS No. 1210130-94-1

2,3,4-Trifluorostyrene

Cat. No.: B3039585
CAS No.: 1210130-94-1
M. Wt: 158.12 g/mol
InChI Key: CTWHEJYDDHMKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluorostyrene is a synthetic organic compound belonging to the styrene family. It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 3, and 4 positions. The chemical formula for this compound is C8H5F3. This compound is widely used in research and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluorostyrene typically involves the fluorination of styrene derivatives. One common method is the reaction of aryllithium compounds with tetrafluoroethylene. Another approach involves the cross-coupling of aryl iodides with trifluorovinylzinc or tin, catalyzed by palladium complexes . These methods require precise reaction conditions, including the use of specific catalysts and controlled temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability. The production process also includes purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorostyrene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as organometallic compounds.

    Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions can be used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.

    Defluorinative Functionalization: This involves the activation of C–F bonds, leading to the formation of new compounds.

Common Reagents and Conditions:

    Organometallic Compounds: Used in substitution reactions.

    Transition Metal Catalysts: Such as palladium, used in cycloaddition and cross-coupling reactions.

    Photoredox Catalysts: Employed in defluorinative functionalization.

Major Products: The major products formed from these reactions include various fluorinated compounds, cycloalkanes, and cycloalkenes, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,3,4-Trifluorostyrene has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and bioactive molecules.

    Medicine: Explored for its role in drug design and development, particularly in the creation of compounds with enhanced metabolic stability and bioavailability.

    Industry: Employed in the production of specialty polymers and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorostyrene involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine atoms enhances the compound’s reactivity and stability. The pathways involved include:

    C–F Bond Activation:

    Cycloaddition Reactions: These reactions enable the construction of complex molecular structures, which are essential in the synthesis of advanced materials.

Comparison with Similar Compounds

  • 2,3,5-Trifluorostyrene
  • 2,3,6-Trifluorostyrene
  • 2,4,5-Trifluorostyrene

Comparison: 2,3,4-Trifluorostyrene is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it undergoes. Compared to other trifluorostyrene derivatives, this compound exhibits distinct properties in terms of C–F bond activation and cycloaddition reactions .

Properties

IUPAC Name

1-ethenyl-2,3,4-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWHEJYDDHMKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=C(C=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trifluorostyrene
Reactant of Route 2
Reactant of Route 2
2,3,4-Trifluorostyrene
Reactant of Route 3
Reactant of Route 3
2,3,4-Trifluorostyrene
Reactant of Route 4
Reactant of Route 4
2,3,4-Trifluorostyrene
Reactant of Route 5
2,3,4-Trifluorostyrene
Reactant of Route 6
Reactant of Route 6
2,3,4-Trifluorostyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.